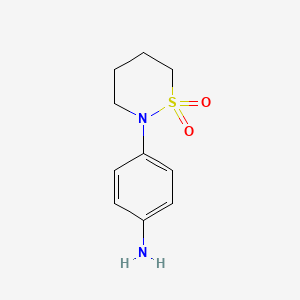

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Description

Contextualizing the 1,1-Dioxido-1,2-thiazinane Moiety within Heterocyclic Sulfonamide Chemistry

Significance of Six-Membered Sulfur-Nitrogen Heterocycles in Medicinal Chemistry

Six-membered heterocycles containing both sulfur and nitrogen are integral to the design and development of a wide array of therapeutic agents. openmedicinalchemistryjournal.comderpharmachemica.com These scaffolds are prevalent in numerous biologically active molecules due to their ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. openmedicinalchemistryjournal.com The inclusion of a sulfonamide group within a cyclic structure, as seen in 1,1-dioxido-1,2-thiazinanes, imparts a rigid conformational constraint that can be advantageous for optimizing binding affinity and selectivity for a specific target. nih.gov Furthermore, the oxidized sulfur atom in the 1,1-dioxide form enhances the hydrogen bond accepting capacity of the sulfonyl oxygens, a feature that is often exploited in drug design.

Derivatives of the 1,2-thiazinane 1,1-dioxide core have been investigated for a range of biological activities. For instance, certain compounds incorporating this ring system have been explored as potential therapeutic agents. nih.gov This highlights the versatility of the 1,1-dioxido-1,2-thiazinane scaffold as a platform for the development of new drugs.

Comparative Overview with Related Thiazine (B8601807) and Thiazolidine (B150603) Scaffolds

To fully appreciate the chemical space occupied by the 1,1-dioxido-1,2-thiazinane moiety, a comparison with related sulfur-nitrogen heterocycles is instructive.

Thiazine Scaffolds: Thiazines are six-membered rings containing sulfur and nitrogen. The 1,3-thiazine framework, for example, is found in the cephalosporin (B10832234) class of antibiotics. nih.gov The isomeric 1,2-thiazinane 1,1-dioxide differs in the arrangement of the heteroatoms and the oxidation state of the sulfur. This distinction in structure leads to different three-dimensional shapes and electronic properties, which in turn can result in varied biological activities. While some thiazine derivatives have shown antimicrobial and anti-inflammatory properties, the 1,1-dioxide core of the 1,2-thiazinane introduces a highly polarized sulfonamide group that can significantly influence the molecule's interactions with biological targets. ontosight.ai

Thiazolidine Scaffolds: Thiazolidines are five-membered sulfur-nitrogen heterocycles. A prominent example is the thiazolidinedione class of drugs, which are used in the treatment of type 2 diabetes. While both thiazolidines and 1,2-thiazinanes are cyclic structures containing sulfur and nitrogen, the difference in ring size and the presence of the exocyclic sulfonyl group in the latter confer distinct conformational preferences and electronic characteristics. The six-membered ring of the 1,2-thiazinane allows for more conformational flexibility compared to the more planar five-membered thiazolidine ring.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMBOVVLNFRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586455 | |

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37441-49-9 | |

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Importance of Aniline Substituted Sulfonamide Systems in Contemporary Chemical Biology

The aniline-substituted sulfonamide motif is a cornerstone of medicinal chemistry, most famously represented by the sulfa drugs, the first class of synthetic antimicrobial agents. acs.org This structural unit consists of an aniline (B41778) ring where the amino group is para to a sulfonamide group.

The biological significance of this arrangement stems from its ability to act as a structural mimic of para-aminobenzoic acid (PABA), an essential metabolite for folic acid synthesis in many bacteria. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides disrupt bacterial growth. acs.org Beyond their antibacterial applications, aniline-substituted sulfonamides are found in a diverse range of drugs with various therapeutic uses, including diuretics, and anticonvulsants. ajchem-b.com The amino group of the aniline moiety provides a key interaction point and a site for further chemical modification to modulate the pharmacological properties of the molecule. The linkage of this well-established pharmacophore to a heterocyclic scaffold like 1,1-dioxido-1,2-thiazinane presents an intriguing strategy for the development of novel bioactive compounds.

Identification of Research Gaps and Opportunities Pertaining to 4 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline

General Synthetic Strategies for 1,1-Dioxido-1,2-thiazinane Core Structures

The formation of the 1,1-Dioxido-1,2-thiazinane ring system is a key step in the synthesis of the target molecule. This is typically achieved through cyclization reactions to form the six-membered sultam ring, followed by or preceded by the oxidation of the sulfur atom to the sulfone.

Cyclocondensation and Ring-Closure Approaches

Cyclocondensation and ring-closure reactions are fundamental to forming the 1,2-thiazinane backbone. These methods often involve the intramolecular cyclization of a linear precursor containing both an amine and a sulfonyl group or their precursors.

One common approach involves the reaction of amino-halides or amino-alcohols with a sulfonyl chloride. For instance, 1,2-thiazinane-1,1-dioxide derivatives can be synthesized from corresponding amino-halides or amino-alcohols by reaction with phenylmethanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form a secondary sulfonamide. Subsequent treatment with a strong base, such as n-butyllithium, facilitates cyclization to the sultam ring. nih.govresearchgate.net

Another versatile method for constructing sultam frameworks is Ring-Closing Metathesis (RCM). organic-chemistry.org This reaction has proven effective for the synthesis of various N-substituted five-membered sultams and can be applied to six-membered rings as well. organic-chemistry.orgorganic-chemistry.org The use of catalysts like the Grubbs II catalyst allows for the cyclization of diene precursors under relatively mild conditions. organic-chemistry.org

Intramolecular hydroamination of unsaturated sulfonamides is another catalytic approach to form the thiazinane ring. For example, sulfonamides can undergo intramolecular hydroamination catalyzed by phosphine (B1218219) gold(I) complexes to yield thiazinane-1,1-dioxides in high yields. nih.gov

One-pot, multi-component reactions have also been developed for the efficient synthesis of thiazine (B8601807) derivatives. nih.govresearchgate.net For example, a one-pot, three-component cyclocondensation of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid can be employed. researchgate.net

The table below summarizes various cyclization approaches for the synthesis of the 1,2-thiazinane ring.

| Reaction Type | Precursors | Reagents/Catalysts | Key Features | Reference(s) |

| Intramolecular Cyclization | Amino-halides or Amino-alcohols and Sulfonyl Chlorides | Triethylamine, n-Butyllithium | Stepwise formation of sulfonamide followed by base-mediated cyclization. | nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Ethenesulfonamides | Grubbs II Catalyst | Versatile for various ring sizes and substitutions. | organic-chemistry.orgku.edu |

| Intramolecular Hydroamination | Unsaturated Sulfonamides | Phosphine Gold(I) Complexes | Catalytic method with high yields. | nih.gov |

| One-Pot Three-Component Cyclocondensation | Amine, Aldehyde, Mercaptocarboxylic Acid | - | Efficient one-pot synthesis. | researchgate.net |

| Reductive Cyclization | Cyanoalkylsulfonyl Fluorides | NaBH₄, NiCl₂·6H₂O | One-pot conversion of nitrile to amine followed by cyclization. | nih.gov |

Oxidation Reactions for the Formation of Sulfone Moieties

The conversion of the sulfur atom in the 1,2-thiazinane ring to a sulfone is a critical step to produce the 1,1-dioxido derivatives. This oxidation is typically achieved using a variety of oxidizing agents and can be performed at different stages of the synthesis.

Achieving regioselective oxidation is crucial when other oxidizable functional groups are present in the molecule. The choice of oxidant and reaction conditions can be tuned to selectively oxidize the sulfide (B99878) to a sulfone without affecting other parts of the molecule. For cyclic thioethers, the sulfur atom is generally susceptible to oxidation. nih.gov The challenge often lies in preventing over-oxidation or side reactions on other functional groups.

A wide array of reagents is available for the oxidation of sulfides to sulfones. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org The reaction can be catalyzed by various metal catalysts, such as tantalum carbide or niobium carbide, to afford sulfones in high yields. organic-chemistry.org The choice of catalyst can sometimes influence the selectivity between sulfoxide (B87167) and sulfone formation. organic-chemistry.orgorganic-chemistry.org

Other effective oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidant capable of converting sulfides directly to sulfones. nih.govsemanticscholar.org

Urea-hydrogen peroxide (UHP): A stable and easy-to-handle solid source of hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

Inorganic oxides of nitrogen: In the presence of an osmium tetroxide catalyst, these can effectively oxidize sulfides to sulfones. google.com

Phthalic anhydride (B1165640) in combination with urea-hydrogen peroxide: This metal-free system allows for the clean oxidation of sulfides to sulfones. organic-chemistry.org

The following table provides a selection of reagents used for the oxidation of sulfides to sulfones.

| Oxidizing Reagent | Catalyst/Promoter | Key Features | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide, Niobium carbide | Environmentally friendly, catalyst can be recovered and reused. | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | - | Strong and readily available oxidant. | nih.govsemanticscholar.org |

| Urea-Hydrogen Peroxide (UHP) | Phthalic anhydride | Stable, solid-phase oxidation, metal-free option. | organic-chemistry.org |

| Inorganic Oxides of Nitrogen | Osmium tetroxide | Catalytic process for complete oxidation. | google.com |

| Ceric Ammonium Nitrate (CAN) / Sodium Bromate (NaBrO₃) | Silica gel | Heterogeneous reagent simplifies work-up. | organic-chemistry.org |

Functionalization of the Aniline Moiety in this compound Analogues

The aniline moiety in the target compound is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of analogues. These modifications are often aimed at modulating the compound's physicochemical and pharmacological properties. cresset-group.com

The amino group of the aniline can undergo a variety of reactions, including acylation, alkylation, and arylation. These transformations can be used to introduce different functional groups that can interact with biological targets. researchgate.net

Furthermore, the aromatic ring of the aniline is susceptible to electrophilic aromatic substitution reactions. However, directing these reactions to a specific position (ortho, meta, or para) can be challenging. researchgate.netnih.gov The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve meta-functionalization, specialized directing groups and catalytic systems are often required. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and can be used to introduce the aniline moiety itself or to further functionalize it. nih.govresearchgate.net For instance, a key step in the synthesis of some 1,2-thiazinane-1,1-dioxide derivatives involves a Buchwald-Hartwig amination to couple an N-acetylpiperazine to a bromo-functionalized precursor. nih.govresearchgate.net

Catalytic Approaches in the Synthesis of 1,1-Dioxido-1,2-thiazinane Derivatives

Catalysis plays a significant role in the efficient and selective synthesis of 1,1-Dioxido-1,2-thiazinane derivatives. As mentioned previously, Ring-Closing Metathesis (RCM) using ruthenium catalysts like the Grubbs catalyst provides a powerful method for forming the sultam ring. organic-chemistry.orgku.edu

Transition metal catalysis is also crucial for the functionalization of the aniline moiety. Palladium-catalyzed reactions, in particular, are widely used for C-H functionalization and cross-coupling reactions. researchgate.netnih.gov For example, palladium catalysts with specific S,O-ligands have been developed for the para-selective olefination of aniline derivatives. nih.gov

Furthermore, catalytic systems are employed in the oxidation of the sulfide to the sulfone. As detailed in section 2.1.2.2, various metal-based catalysts can be used in conjunction with oxidants like hydrogen peroxide to achieve high yields and selectivity. organic-chemistry.org The development of reusable heterogeneous catalysts is an area of active research, aiming to improve the sustainability of these synthetic processes. organic-chemistry.orgrsc.org

Palladium-Catalyzed Reactions in the Construction of Related Scaffolds

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, including N-aryl sultams and related sulfur-nitrogen heterocycles. ijarst.in Its utility lies in the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the most powerful tools in this context is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is instrumental for forging the N-aryl bond found in the target molecule. A relevant synthetic strategy involves the initial construction of the 1,2-thiazinane-1,1-dioxide (sultam) ring, followed by a subsequent Buchwald-Hartwig amination to introduce the aniline group. For instance, a pre-formed sultam intermediate bearing a halogenated aromatic group can be coupled with a protected aniline or an ammonia (B1221849) equivalent. organic-chemistry.orgnih.gov The development of specialized phosphine ligands, such as RuPhos and X-Phos, has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. nih.govnih.gov

Palladium catalysts are also employed in the cyclization steps to form the sultam ring itself. thieme-connect.com Methods such as intramolecular C-H arylation of 2-halobenzenesulfonamides and intramolecular oxidative coupling involving double C(sp2)–H bond functionalization provide direct access to fused biaryl sultam structures. acs.orgresearchgate.net Furthermore, palladium-catalyzed intramolecular reductive amination of ketones with sulfonamides has been developed to produce chiral sultams with high enantioselectivity. rsc.orgrsc.org

| Reaction Type | Catalyst/Ligand System | Substrates | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂, RuPhos, Cs₂CO₃ | N-benzyl sultam with a bromoaryl group and N-acetylpiperazine | Aryl C-N | nih.gov |

| Intramolecular C-H Arylation | Palladium catalysts | N-alkyl-2-bromoarylsulfonamides | Aryl C-C (within sultam) | acs.org |

| Intramolecular Oxidative Coupling | Pd(OAc)₂, AgOAc, KOBu-t | Sulfonanilides | Aryl C-C (within sultam) | acs.org |

| Asymmetric Reductive Amination | Palladium catalyst with chiral ligand | N-tert-butyl protected keto sulfonamides | C-N (in sultam ring) | rsc.orgrsc.org |

| α-Arylation of Sultams | Pd(RuPhos)-based catalyst, TMP–ZnCl•LiCl | Cyclic sulfonamides (sultams) and aryl iodides/chlorides | α-C-Aryl | nih.gov |

Emerging Catalytic Systems for Sulfur-Nitrogen Heterocycle Synthesis

While palladium catalysis remains prevalent, research into alternative and complementary catalytic systems is expanding the toolbox for synthesizing sulfur-nitrogen heterocycles. nih.gov These emerging systems often provide unique reactivity, milder reaction conditions, and access to novel molecular architectures. ijarst.in

Cobalt-Catalyzed Annulation: Cobalt catalysis has emerged as a cost-effective alternative to more expensive noble metals. scispace.com Cobalt-catalyzed C-H/N-H annulation of aryl sulfonamides with alkynes, using a directing group, offers a regioselective pathway to pharmaceutically relevant sultam motifs. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts, such as Rh₂(OAc)₄, are effective in promoting intramolecular aziridination of unsaturated sulfonamides, which can then undergo ring-opening to form 1,2-thiazinane-1,1-dioxide derivatives. nih.govsemanticscholar.org

N-Heterocyclic Carbene (NHC) Organocatalysis: NHCs have been established as powerful organocatalysts for a variety of transformations. beilstein-journals.orgnih.gov In the context of sulfur-nitrogen heterocycles, NHC-catalyzed annulation reactions, such as the [3+3] annulation of thioamides with enals, provide enantioselective routes to functionalized 1,3-thiazin-4-ones. researchgate.net The development of thiazol-2-ylidenes as NHC ligands with enhanced electrophilicity further broadens the scope of these transformations in transition metal catalysis. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-mediated processes under exceptionally mild conditions. ijarst.in This strategy has been applied to the synthesis of sulfonamides and their derivatives through processes like decarboxylative halosulfonylation. domainex.co.uk Combining photoredox catalysis with NHC catalysis has also led to novel asymmetric annulation reactions for constructing sultam-fused dihydropyridinones. researchgate.net

| Catalytic System | Catalyst Type | Reaction Example | Key Features | Reference |

| Cobalt Catalysis | Transition Metal | C-H/N-H annulation of aryl sulfonamides and alkynes | Cost-effective, regioselective | researchgate.netscispace.com |

| Rhodium Catalysis | Transition Metal | Intramolecular aziridination of unsaturated sulfonamides | Access to functionalized sultams via ring-opening | nih.govsemanticscholar.org |

| NHC Organocatalysis | Organocatalyst | [3+3] annulation of thioamides and enals | Enantioselective, metal-free | researchgate.net |

| Photoredox Catalysis | Photocatalyst (e.g., Ru or Ir complexes) | Decarboxylative sulfonamide synthesis | Mild conditions, radical pathways | ijarst.indomainex.co.uk |

Atom Economy and Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly guiding the development of synthetic routes in modern organic chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.comchemijournal.com The synthesis of heterocyclic compounds, including thiazinane derivatives, has significantly benefited from these approaches. rasayanjournal.co.inresearchgate.net

A key principle of green chemistry is maximizing atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comprimescholars.com Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. researchgate.net For example, the one-pot, three-component condensation of an amine, an aldehyde, and a mercapto acid to form thiazinanone derivatives is a highly efficient and atom-economical process. semanticscholar.org

Other green chemistry strategies employed in the synthesis of related heterocycles include:

Use of Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) can dramatically reduce reaction times, increase yields, and often eliminate the need for traditional solvents. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding solid reactants together, minimizes the use and disposal of volatile organic compounds (VOCs). researchgate.net

Alternative Solvents: When solvents are necessary, greener alternatives like water, ionic liquids, or deep eutectic solvents are being explored to replace hazardous traditional solvents. numberanalytics.com

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions and reduces stoichiometric waste. mdpi.com

| Green Chemistry Principle | Application/Technique | Advantages | Reference(s) |

| Atom Economy | Multicomponent Reactions (e.g., Biginelli, Hantzsch) | High efficiency, reduced waste, step economy. | jocpr.comresearchgate.net |

| Energy Efficiency | Microwave Irradiation, Sonication | Reduced reaction times, higher yields, lower energy consumption. | rasayanjournal.co.innih.gov |

| Safer Solvents & Auxiliaries | Solvent-free conditions (Grinding), Water, Ionic Liquids | Reduced use of hazardous VOCs, simplified workup. | researchgate.netnumberanalytics.com |

| Catalysis | Heterogeneous catalysts, Biocatalysts | Catalyst reusability, milder reaction conditions, high selectivity. | mdpi.com |

Novel Synthetic Routes and Method Development for this compound

Developing novel and efficient synthetic routes to this compound requires the strategic construction of the N-aryl sultam core. Direct synthesis is challenging; therefore, multi-step sequences that build the molecule logically are typically employed.

A plausible and convergent approach involves the initial synthesis of the 1,2-thiazinane-1,1-dioxide ring, followed by its attachment to the aniline moiety.

Route A: Cyclization Followed by N-Arylation

Sultam Ring Formation: The synthesis can commence with the cyclization of a suitable linear precursor. For example, 4-aminobutane-1-sulfonic acid or its derivatives can be cyclized. A more common method is the intramolecular cyclization of N-substituted 4-halobutanesulfonamides. This can be achieved by treating corresponding amino-halides or amino-alcohols with a sulfonyl chloride, followed by base-mediated cyclization to form the sultam ring. nih.govsemanticscholar.org

N-Arylation: The resulting 1,2-thiazinane-1,1-dioxide, which has a free N-H group, can then be coupled with a protected 4-haloaniline derivative (e.g., 1-fluoro-4-nitrobenzene (B44160) followed by reduction, or 4-bromoaniline (B143363) with a protecting group). The Buchwald-Hartwig amination is the premier method for this C-N bond formation, utilizing a palladium catalyst and a suitable phosphine ligand. wikipedia.orgsnnu.edu.cn

Route B: Aryl Sulfonamide Annulation An alternative strategy involves starting with a substituted aniline and building the heterocyclic ring onto it.

Sulfonamide Formation: 4-Nitroaniline or a protected 4-aminoaniline could be reacted with a 4-halobutanesulfonyl chloride to form the corresponding linear sulfonamide.

Intramolecular Annulation: This intermediate can then undergo intramolecular cyclization to form the sultam ring. This can be achieved through various methods, including palladium-catalyzed C-H functionalization or radical cyclization. acs.orgnih.gov If starting with 4-nitroaniline, the nitro group would be reduced to the amine in a final step.

A three-component reaction represents another innovative approach, where β-aminoethane sulfonamides react with a methylene (B1212753) donor like formaldehyde (B43269) to construct 1,2,4-thiadiazinane 1,1-dioxides, showcasing the potential for building related six-membered sultam rings in a convergent manner. nih.govresearchgate.net

| Synthetic Strategy | Key Steps | Main Reaction Types | Potential Advantages |

| Route A: Post-Cyclization Arylation | 1. Formation of 1,2-thiazinane-1,1-dioxide ring. 2. N-Arylation with an aniline derivative. | Intramolecular cyclization; Buchwald-Hartwig amination. | Modular approach, allowing for diversity in the aryl component. |

| Route B: Aryl Sulfonamide Annulation | 1. Synthesis of an N-aryl-4-halobutanesulfonamide. 2. Intramolecular cyclization. | Sulfonylation; Pd-catalyzed C-H activation/arylation. | Convergent, builds complexity directly on the aryl scaffold. |

| Multicomponent Approach | One-pot reaction of multiple starting materials (e.g., amine, sulfonyl fluoride (B91410) derivative, methylene donor). | SuFEx chemistry, Cyclocondensation. | High atom and step economy, operational simplicity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical analogue of this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

The protons on the aniline ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-3/H-5) are expected to resonate at approximately 6.7-6.9 ppm, while the protons ortho to the nitrogen of the thiazinane ring (H-2/H-6) would be shifted slightly downfield to around 7.1-7.3 ppm. The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The protons of the 1,2-thiazinane-1,1-dioxide ring represent a more complex spin system. These aliphatic protons would be found upfield, typically between 1.8 and 3.8 ppm. The protons on the carbon adjacent to the nitrogen (C6-H) would be the most deshielded in the aliphatic chain, appearing around 3.5-3.8 ppm. The protons on the carbon adjacent to the sulfur atom (C3-H) are also significantly deshielded due to the electron-withdrawing sulfonyl group, resonating in the range of 3.0-3.3 ppm. The remaining methylene protons (C4-H and C5-H) would appear as complex multiplets further upfield.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to NH₂) | 6.75 | d | 8.5 |

| Aromatic H (ortho to N) | 7.18 | d | 8.5 |

| -NH₂ | 4.10 | br s | - |

| Thiazinane C6-H₂ | 3.65 | t | 6.0 |

| Thiazinane C3-H₂ | 3.15 | t | 6.5 |

| Thiazinane C5-H₂ | 2.25 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum for this compound analogues would show distinct signals for each unique carbon atom.

The aromatic carbons display signals in the downfield region (110-150 ppm). The carbon atom attached to the amino group (C-4) would be shielded and appear around 145-148 ppm, while the carbon attached to the thiazinane nitrogen (C-1) would be found near 130-135 ppm. The protonated aromatic carbons (C-2/C-6 and C-3/C-5) would resonate between 115 and 130 ppm.

The aliphatic carbons of the thiazinane ring appear in the upfield region of the spectrum. Similar to the proton signals, the carbons adjacent to the heteroatoms (C-3 and C-6) are the most downfield among the aliphatic carbons, typically appearing at 45-55 ppm. nih.gov The other methylene carbons (C-4 and C-5) would be found at higher field, generally between 20 and 30 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-4 (C-NH₂) | 146.5 |

| Aromatic C-1 (C-N) | 132.0 |

| Aromatic C-2/C-6 | 128.5 |

| Aromatic C-3/C-5 | 115.8 |

| Thiazinane C-6 | 51.0 |

| Thiazinane C-3 | 49.5 |

| Thiazinane C-5 | 25.0 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Connectivity Assessment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the protonated carbons in both the aniline and thiazinane rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the aromatic protons at C-2/C-6 and the thiazinane carbon at C-6, confirming the N-C bond between the two ring systems. Correlations between the aliphatic protons on the thiazinane ring would help to confirm the sequence of the methylene groups.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the thiazinane ring, for example, showing a correlation between the C3-H₂ and C4-H₂ protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound analogues would be dominated by characteristic absorption bands.

The most prominent features are the strong, sharp, and distinct asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are typically observed in the ranges of 1355-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. nih.gov

The aniline moiety gives rise to a pair of sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine group. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiazinane ring are found just below 3000 cm⁻¹. The spectrum would also feature bands for aromatic C=C stretching around 1600-1450 cm⁻¹ and C-N stretching vibrations.

Table 3: Key IR Absorption Bands for this compound Analogues

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3450-3350 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Aromatic C=C Stretch | 1620-1580 | Medium-Strong |

| SO₂ Asymmetric Stretch | ~1345 | Strong |

| SO₂ Symmetric Stretch | ~1175 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of an N-aryl sultam like this compound is primarily determined by the aniline chromophore.

Aniline and its derivatives typically exhibit two main absorption bands. The first, more intense band, known as the E2-band, appears at shorter wavelengths (around 230-240 nm) and is due to a π → π* transition of the benzene ring. The second band, the B-band, is found at longer wavelengths (around 280-290 nm) and is also a π → π* transition, but one that is forbidden by symmetry rules and thus has a lower intensity. The presence of the amino group (an auxochrome) causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The sultam group, being electron-withdrawing, may cause a slight hypsochromic (blue) shift or modify the fine structure of the absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound Analogues (in Ethanol)

| Transition | λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2-band) | ~235 | High |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation of such molecules is expected to proceed through several characteristic pathways.

A common fragmentation is the loss of the SO₂ molecule (64 Da), a stable neutral species. Another likely fragmentation pathway involves the cleavage of the thiazinane ring. Alpha-cleavage adjacent to the nitrogen atom of the aniline ring is also a common pathway for amines. libretexts.orgmiamioh.edu This could lead to the formation of fragments corresponding to the aniline moiety and the thiazinane ring. The aromatic ring itself is quite stable, and thus ions containing the aniline ring are expected to be prominent in the spectrum.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 226 | [M]⁺ | Molecular Ion |

| 162 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 120 | [C₄H₁₀NSO₂]⁺ | Thiazinane ring fragment |

| 106 | [C₆H₆N]⁺ | Aniline fragment after C-N bond cleavage |

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound analogues, the gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The fragmentation pattern of N-aryl sultams, such as this compound, is influenced by the stability of the resulting fragments. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S and S-N bonds. nih.govresearchgate.net A characteristic fragmentation is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net The stability of the aromatic ring often leads to a prominent molecular ion peak. whitman.edu The fragmentation of the thiazinane ring itself can also occur, typically through the loss of small neutral molecules like ethylene. whitman.edu

Below is a representative table of expected major fragments for this compound based on general fragmentation patterns of related compounds.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| [M]⁺ | C₉H₁₂N₂O₂S⁺ | 212 | Moderate |

| [M - SO₂]⁺ | C₉H₁₂N₂⁺ | 148 | High |

| [C₆H₅NH₂]⁺ | Aniline radical cation | 93 | High |

| [C₄H₈NSO₂]⁺ | Thiazinane dioxide fragment | 134 | Low |

| [C₆H₅N]⁺ | Phenylnitrene radical cation | 91 | Moderate |

This table is illustrative and based on established fragmentation patterns of analogous compounds. Actual experimental results may vary.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformational preferences of molecules like this compound and its analogues.

For a successful X-ray diffraction analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded on a detector. The analysis of the positions and intensities of the diffraction spots allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

In the case of cyclic sulfonamides, or sultams, X-ray crystallography can reveal the conformation of the heterocyclic ring. The six-membered 1,2-thiazinane 1,1-dioxide ring is not planar and can adopt various conformations, such as a distorted sofa or a twist-chair conformation. iucr.org The specific conformation is influenced by the nature and position of substituents on the ring and the attached phenyl group. Crystallographic studies on related benzothiazine derivatives have often shown a distorted sofa conformation for the thiazine ring. iucr.org

The crystal structure also provides valuable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com For this compound, the amino group can participate in hydrogen bonding, influencing the supramolecular architecture.

The following table presents typical crystallographic parameters that could be expected for an analogue, such as N-(4-bromophenyl)-1,2-thiazinane-1,1-dioxide, based on published data for similar structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9 |

| b (Å) | 9.7 |

| c (Å) | 17.7 |

| α (°) | 90 |

| β (°) | 89.7 |

| γ (°) | 90 |

| Volume (ų) | 1532 |

| S-N bond length (Å) | ~1.65 |

| S-C bond length (Å) | ~1.77 |

| N-C (aryl) bond length (Å) | ~1.43 |

| S-O bond length (Å) | ~1.43 |

| C-S-N bond angle (°) | ~105 |

| O-S-O bond angle (°) | ~118 |

| Ring Conformation | Distorted Sofa |

This data is representative and based on crystallographic data of analogous N-aryl sultam structures. researchgate.net Specific values for this compound or its analogues would require experimental determination.

Structure Activity Relationship Sar Studies of 4 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline Derivatives

Systematic Modification of the Aniline (B41778) Moiety and its Impact on Biological Activity

The aniline moiety of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline serves as a critical anchor for biological activity, and its systematic modification has been a cornerstone of structure-activity relationship (SAR) studies. Alterations to the phenyl ring, including the position and nature of substituents, as well as the exploration of bioisosteric replacements, have profound effects on the pharmacological properties of these derivatives.

Positional Isomerism and Substituent Effects on the Phenyl Ring

The placement of substituents on the phenyl ring of the aniline moiety is a key determinant of a compound's biological efficacy. The electronic and steric properties of these substituents, dictated by their position (ortho, meta, or para), can significantly influence binding interactions with biological targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring, which in turn affects its reactivity and potential for intermolecular interactions. For instance, the introduction of a methoxy (B1213986) group (-OCH3), an EDG, can enhance activity through favorable resonance effects, while a nitro group (-NO2), a potent EWG, can deactivate the ring. The inductive effects of substituents, which are transmitted through sigma bonds, also play a crucial role.

The following table illustrates the hypothetical impact of various substituents on the biological activity of this compound derivatives, based on general principles of medicinal chemistry.

| Substituent | Position | Electronic Effect | Predicted Impact on Activity |

| -CH3 | para | Electron-donating | Potential Increase |

| -Cl | meta | Electron-withdrawing | Potential Decrease |

| -OH | ortho | Electron-donating | Potential Increase |

| -CF3 | para | Strongly Electron-withdrawing | Potential Decrease |

This table is illustrative and based on general SAR principles. Actual biological activity would need to be determined experimentally.

Exploration of Bioisosteric Replacements for the Aniline Group

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties while maintaining the essential biological activity of a lead compound. In the context of this compound derivatives, replacing the aniline group with other chemical moieties can lead to improved metabolic stability, enhanced target selectivity, and reduced off-target toxicity.

Common bioisosteres for the aniline group include various heterocyclic rings such as pyridine (B92270), pyrimidine, and thiazole. These replacements can mimic the size, shape, and electronic properties of the aniline ring, allowing for similar interactions with the target protein. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and potentially form new, beneficial interactions within the binding pocket of a target enzyme or receptor.

Investigation of Substituent Effects on the 1,1-Dioxido-1,2-thiazinane Ring System

Modifications at different positions of the thiazinane ring can alter its conformation and, consequently, its interaction with biological targets. For example, the introduction of alkyl or aryl groups can introduce steric hindrance or create new hydrophobic interactions, which can either enhance or diminish biological activity depending on the specific target.

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. Conformational analysis of this compound derivatives provides valuable insights into the spatial arrangement of the molecule's functional groups and how this arrangement influences its pharmacological activity.

The flexibility of the 1,2-thiazinane ring allows it to adopt various conformations, such as chair and boat forms. The preferred conformation can be influenced by the presence and nature of substituents on both the thiazinane and aniline rings. Computational modeling and spectroscopic techniques, such as NMR, are employed to determine the most stable conformations and to understand how these conformers interact with the active site of a target protein. A strong correlation between a specific conformation and high biological activity can guide the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to more potent and selective drugs.

Application of Fragment-Based Drug Design Principles to the this compound Scaffold

Fragment-based drug design (FBDD) is a powerful approach for identifying and developing new drug candidates. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

The this compound scaffold can be deconstructed into its constituent fragments: the aniline moiety and the 1,1-dioxido-1,2-thiazinane ring. Each of these fragments can be individually screened for its ability to bind to a target of interest. Hits from these fragment screens can then be linked together or grown to reconstruct a molecule based on the original scaffold but with optimized binding properties. This approach allows for a more rational and efficient exploration of the chemical space around the core scaffold, increasing the probability of discovering novel and effective drug candidates.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of published scientific literature reveals a significant absence of specific computational chemistry studies focused on the compound this compound. Despite extensive searches for research pertaining to its electronic structure, reactivity, and potential as a ligand, no dedicated articles containing the necessary data for a detailed analysis were identified.

The user's request specified a comprehensive article structured around advanced computational methodologies, including quantum chemical calculations and molecular simulations. This would necessitate access to detailed research findings and data tables derived from studies applying these techniques directly to this compound.

The required sections for the article were:

Computational Chemistry Approaches in the Study of 4 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization and Prediction of Biological Properties

While the scientific literature contains numerous examples of these computational methods applied to related structural motifs such as anilines, thiazolidinones, and other sulfonamide-containing compounds eurjchem.comnih.govnih.govresearchgate.net, this information is not directly transferable to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. Computational chemistry analyses are highly structure-specific, and generating a scientifically accurate and informative article requires data from calculations performed on the exact molecule of interest.

Without primary research literature detailing DFT calculations, FMO energy levels, NBO interactions, MEP maps, molecular docking simulations, or QSAR models specifically for this compound, it is not possible to provide the requested in-depth analysis and data tables. The creation of such content would amount to speculation rather than a factual report based on scientific findings. Therefore, the article as outlined in the instructions cannot be generated at this time.

In Silico Predictions of Drug-Likeness and Pharmacokinetic Properties

Computational chemistry offers valuable tools for the early assessment of a compound's potential as a drug candidate, a concept often referred to as "drug-likeness." b-cdn.net These in silico methods predict pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and potential toxicity, thereby guiding the prioritization of compounds for further experimental investigation. For novel compounds like this compound, where experimental data may be scarce, computational models provide initial insights into their likely behavior in a biological system.

The evaluation of drug-likeness is frequently guided by established principles such as Lipinski's Rule of Five. This rule outlines physicochemical parameters that are common among orally bioavailable drugs. The criteria include a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comyoutube.comtaylorandfrancis.com Compounds that adhere to these guidelines are considered more likely to possess favorable absorption and permeation properties. taylorandfrancis.com While exceptions exist, this rule serves as a valuable preliminary filter in drug discovery. youtube.com

For compounds structurally related to this compound, such as various sulfonamide and 1,2-benzothiazine derivatives, in silico studies have been employed to predict their ADMET profiles. nih.govresearchgate.netnih.gov These studies often indicate that molecules within this chemical space can exhibit good potential for oral bioavailability. nih.gov

Table 1: Representative In Silico Predictions for N-Aryl Cyclic Sulfamide Scaffolds

| Parameter | Predicted Value/Range | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 250 - 450 | Generally compliant with Lipinski's Rule of Five |

| logP | 1.5 - 3.5 | Optimal lipophilicity for membrane permeability and solubility |

| Hydrogen Bond Donors | 1 - 3 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 - 6 | Compliant with Lipinski's Rule of Five |

| Topological Polar Surface Area (TPSA) | 60 - 100 Ų | Suggests good intestinal absorption and cell permeability |

| Aqueous Solubility | Moderately to highly soluble | Favorable for absorption and formulation |

| Blood-Brain Barrier Permeability | Variable (often predicted to be low) | May limit central nervous system side effects |

| CYP450 Inhibition | Potential for inhibition of certain isozymes (e.g., 2C9, 2D6) | Indicates a need for experimental evaluation of drug-drug interaction potential |

| Hepatotoxicity | Generally predicted to be low | Suggests a favorable preliminary safety profile |

| Oral Bioavailability | Predicted to be moderate to high | Indicates potential for effective oral administration |

Note: The data in this table are illustrative and represent typical predicted values for the broader class of N-aryl cyclic sulfamides, not specific experimental values for this compound.

Further computational analysis of related sulfonamide derivatives often involves the prediction of their interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov Such predictions are crucial for anticipating potential drug-drug interactions. The topological polar surface area (TPSA) is another key descriptor, with values typically below 140 Ų being associated with good cell membrane permeability. For many sulfonamide-based compounds, the predicted TPSA falls within a range that suggests favorable absorption characteristics. b-cdn.net

Future Perspectives and Emerging Research Directions for 4 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline

Development of More Efficient and Sustainable Synthetic Routes

The advancement of therapeutic agents is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Future work on 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline will likely prioritize moving beyond traditional multi-step syntheses, which can be resource-intensive.

Emerging strategies that could be adapted for this scaffold include:

Catalytic C-H Amination: Modern transition-metal-catalyzed reactions, such as those employing rhodium or iron, can enable the direct intramolecular cyclization of unsaturated sulfonamides to form the thiazinane ring. semanticscholar.org This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste.

One-Pot, Multi-Component Reactions: The development of one-pot procedures, where starting materials like β-aminoethane sulfonamides react with a methylene (B1212753) donor, could streamline the synthesis of the core 1,2-thiazinane dioxide ring system. rsc.orgresearchgate.net

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, improve safety, and facilitate scalable production with a reduced environmental footprint compared to batch processing.

Green Solvents and Catalysts: A shift towards using greener solvents (e.g., water, ethanol) and biocatalysts or earth-abundant metal catalysts (e.g., gold, iron) will be crucial for creating truly sustainable synthetic routes. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Amination | High atom economy, reduced steps | Catalyst cost and sensitivity, substrate scope |

| One-Pot Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for all components |

| Flow Chemistry | Scalability, enhanced safety, precise control | Initial equipment investment, potential for clogging |

| Green Chemistry | Reduced environmental impact, improved safety | Catalyst efficiency, reaction kinetics in green solvents |

Expanding the Scope of Biological Targets and Therapeutic Areas

The sulfonamide group is a well-established pharmacophore found in drugs with a vast range of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govcitedrive.com The cyclic nature of the sultam in this compound provides a rigid scaffold that can be exploited for selective targeting of various biological macromolecules.

Future research will likely focus on screening this compound and its derivatives against a wide array of targets. Based on the activities of related thiazinane and sultam structures, promising therapeutic areas for exploration include:

Oncology: Cyclic sulfamides have been investigated for their anticancer activity. nih.govnih.gov Screening against various cancer cell lines and key oncogenic targets like protein kinases or cell cycle regulators could reveal novel antineoplastic agents.

Infectious Diseases: Given the historical success of sulfa drugs, exploring the antibacterial and antifungal activity of this scaffold is a logical step. nih.gov Furthermore, recent studies have identified cyclic sulfonamide derivatives as potent inhibitors of viruses like SARS-CoV-2, opening a promising avenue for antiviral drug development. nih.govnih.gov

Neurodegenerative Diseases: Some sulfonamide derivatives have shown potential in targeting pathways relevant to diseases like Alzheimer's, such as by inhibiting carbonic anhydrase or other enzymes implicated in neuroinflammation. researchgate.net

Inflammatory Disorders: Thiazinane derivatives have been reported to possess anti-inflammatory properties, suggesting that the this compound core could be a starting point for developing novel agents targeting enzymes like cyclooxygenases (COX) or cytokines. nih.govresearchgate.net

Integration of High-Throughput Screening and Advanced Screening Technologies

To efficiently explore the vast biological potential of the this compound scaffold, modern screening technologies are indispensable. High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. yu.edu

Future research will leverage these technologies in several ways:

Library Synthesis and Screening: A combinatorial library of derivatives could be synthesized by modifying the aniline (B41778) portion of the molecule. This library can then be subjected to HTS against diverse biological targets (e.g., enzymes, receptors) to identify initial "hits." youtube.com

High-Content Screening (HCS): Beyond simple activity assays, HCS uses automated microscopy and imaging to assess the effects of compounds on complex cellular phenotypes. researchgate.net This can provide richer data on a compound's mechanism of action and potential toxicity early in the discovery process.

In Silico Screening: Computational methods, such as molecular docking and virtual screening, can be used to predict the binding of virtual libraries of this compound derivatives to the three-dimensional structures of known protein targets. This approach helps to prioritize the synthesis of compounds with the highest likelihood of being active, saving time and resources.

Exploration of this compound as a Core for Prodrug Development

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often used to improve a drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery. The presence of a primary aromatic amine (aniline) group on the this compound scaffold makes it an ideal candidate for prodrug design. nih.govnih.gov

Future research could explore various prodrug strategies by modifying the aniline nitrogen:

Amide Linkages: Coupling the amine with amino acids or other carboxylic acids to form an amide bond can increase water solubility. These amides can be designed to be cleaved by specific enzymes (e.g., amidases) at the target site. researchgate.net

Carbamates: Forming carbamates can improve membrane permeability and modulate the release rate of the parent amine.

N-Mannich Bases: These bases can be formed to increase lipophilicity or solubility and are designed to release the parent amine under physiological conditions. nih.gov

Azo-Linkages: For targeted delivery to the colon, the aniline could be converted into an azo-prodrug. The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug locally. nih.gov

Design and Synthesis of Multi-Targeted Ligands Based on the this compound Scaffold

Complex multifactorial diseases like cancer, neurodegenerative disorders, and diabetes often involve multiple pathological pathways. The traditional "one molecule, one target" approach is often insufficient for treating such diseases. Multi-Target-Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering the potential for synergistic efficacy and a better side-effect profile than combination therapies. nih.govnih.gov

The this compound structure is an excellent starting scaffold for MTDL design. The sultam moiety can serve as one pharmacophore, while the aniline group provides a convenient chemical handle for introducing a second pharmacophore designed to hit a different target.

Table 2: Hypothetical MTDL Design Strategy

| Disease Area | Target 1 (via Sultam Core) | Target 2 (via Aniline Modification) | MTDL Rationale |

|---|---|---|---|

| Alzheimer's Disease | Carbonic Anhydrase | Acetylcholinesterase | Combine neuroprotective and symptomatic relief |

| Cancer | A Protein Kinase | Histone Deacetylase (HDAC) | Synergistic antiproliferative and pro-apoptotic effects |

| Diabetes | α-Glucosidase | α-Amylase | Dual inhibition of carbohydrate-digesting enzymes |

The design strategy would involve linking a known inhibitor of a second target to the aniline ring, either directly or through a carefully chosen spacer. nih.gov This approach leverages the inherent bioactivity of the sulfonamide scaffold while creating a novel molecule with a unique, multi-pronged mechanism of action. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.